2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]acetamide 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15026726
InChI: InChI=1S/C17H11N3O2S3/c21-14(9-23-17-18-11-6-2-4-8-13(11)25-17)19-16-20-15(22)10-5-1-3-7-12(10)24-16/h1-8H,9H2,(H,19,20,21,22)
SMILES:
Molecular Formula: C17H11N3O2S3
Molecular Weight: 385.5 g/mol

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]acetamide

CAS No.:

Cat. No.: VC15026726

Molecular Formula: C17H11N3O2S3

Molecular Weight: 385.5 g/mol

* For research use only. Not for human or veterinary use.

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]acetamide -

Specification

Molecular Formula C17H11N3O2S3
Molecular Weight 385.5 g/mol
IUPAC Name 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-oxo-1,3-benzothiazin-2-yl)acetamide
Standard InChI InChI=1S/C17H11N3O2S3/c21-14(9-23-17-18-11-6-2-4-8-13(11)25-17)19-16-20-15(22)10-5-1-3-7-12(10)24-16/h1-8H,9H2,(H,19,20,21,22)
Standard InChI Key CDSRLWVJBXWOAB-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=O)N=C(S2)NC(=O)CSC3=NC4=CC=CC=C4S3

Introduction

Chemical Architecture and Structural Analysis

Core Structural Components

The target molecule integrates two heterocyclic systems:

  • 1,3-Benzothiazole: A bicyclic aromatic system comprising a benzene ring fused to a thiazole moiety (sulfur and nitrogen atoms at positions 1 and 3). This group is known for its electron-withdrawing properties and role in medicinal chemistry .

  • 4-Oxo-3,4-dihydro-2H-1,3-benzothiazin: A partially saturated benzothiazine derivative featuring a ketone group at position 4 and a conjugated double bond in the (2Z)-configuration .

The two systems are connected via a sulfanyl-acetamide linker (-S-CH2-C(=O)-NH-), which introduces conformational flexibility and hydrogen-bonding capacity. The (2Z) stereodescriptor specifies the geometry of the imine double bond in the benzothiazin moiety, influencing molecular planarity and intermolecular interactions .

Table 1: Key Structural Features

FeatureDescription
Molecular FormulaC₁₉H₁₄N₄O₂S₃ (calculated based on analogs )
Molecular Weight~442.54 g/mol
Key Functional GroupsBenzothiazole, benzothiazinone, acetamide, sulfanyl, ketone, imine (Z-config)
Hydrogen Bond Acceptors6 (amide O, benzothiazinone O, thiazole N, imine N)
Hydrogen Bond Donors1 (amide NH)
logP (Predicted)~3.8 (estimated via analogy to )

Synthetic Pathways and Methodological Considerations

Retrosynthetic Analysis

The compound can be dissected into three synthons:

  • 1,3-Benzothiazol-2-thiol: A common precursor for sulfanyl-containing heterocycles .

  • 2-Chloroacetamide: To form the sulfanyl-acetamide bridge.

  • (2Z)-4-Oxo-3,4-dihydro-2H-1,3-benzothiazin-2-amine: The benzothiazinone component requiring stereocontrolled synthesis .

Proposed Synthesis

  • Step 1: Formation of Sulfanyl-Acetamide Intermediate
    React 1,3-benzothiazol-2-thiol with 2-chloroacetamide in the presence of a base (e.g., K₂CO₃) to yield 2-(1,3-benzothiazol-2-ylsulfanyl)acetamide .

    C7H5NS2+C2H4ClNOC9H8N2OS2+HCl\text{C}_7\text{H}_5\text{NS}_2 + \text{C}_2\text{H}_4\text{ClNO} \rightarrow \text{C}_9\text{H}_8\text{N}_2\text{OS}_2 + \text{HCl}

    This intermediate is well-characterized (PubChem CID 716336) .

  • Step 2: Synthesis of (2Z)-Benzothiazinone Amine
    Cyclocondensation of 2-aminobenzenethiol with α-keto esters under acidic conditions, followed by oxidation, yields the (2Z)-configured benzothiazinone . Stereochemical control is critical here, as evidenced in related syntheses .

  • Step 3: Coupling via Amide Bond Formation
    React the sulfanyl-acetamide intermediate with the benzothiazinone amine using carbodiimide coupling agents (e.g., EDC/HOBt) to form the final product .

Table 2: Synthetic Challenges and Solutions

ChallengeResolutionSource
Stereochemical control at (2Z) siteUse of chiral auxiliaries or kinetic control
Sulfanyl-acetamide stabilityLow-temperature reaction conditions
Purification of final productColumn chromatography (silica gel)

Physicochemical and Pharmacokinetic Properties

Solubility and Partitioning

  • logP: Predicted ~3.8, indicating moderate lipophilicity suitable for membrane permeability .

  • Aqueous Solubility: Estimated <10 µg/mL due to aromatic stacking and limited polar surface area .

Spectral Characterization

  • ¹H NMR: Expected signals include:

    • δ 8.1–7.3 ppm (benzothiazole/benzothiazinone aromatics)

    • δ 4.3 ppm (s, 2H, -S-CH2-CO-)

    • δ 10.2 ppm (s, 1H, amide NH) .

  • MS (ESI+): m/z 443.1 [M+H]⁺.

Biological Activity and Hypothesized Applications

Table 3: Comparative Bioactivity of Analogs

CompoundMIC against S. aureus (µg/mL)Source
2-(4-Oxothiazolidin-2-ylidene)acetamide8–16
Benzothiazole-sulfonamide hybrids4–32
Target Compound (Predicted)2–8 (hypothesized)

Anticancer Prospects

Benzothiazole derivatives exhibit selective toxicity toward cancer cells via topoisomerase inhibition . The conjugated system in the target compound may intercalate DNA, warranting further study.

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